Ethyl 2-oxocyclopentanecarboxylate

Catalog No.
S586210
CAS No.
611-10-9
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-oxocyclopentanecarboxylate

CAS Number

611-10-9

Product Name

Ethyl 2-oxocyclopentanecarboxylate

IUPAC Name

ethyl 2-oxocyclopentane-1-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3

InChI Key

JHZPNBKZPAWCJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCC1=O

Synonyms

ethyl 2-oxocyclopentanecarboxylate

Canonical SMILES

CCOC(=O)C1CCCC1=O
  • Stereoselective Synthesis

    Researchers have employed Ethyl 2-oxocyclopentanecarboxylate in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol. This compound possesses a unique spirocyclic structure with interesting potential applications. The study highlights the utility of Ethyl 2-oxocyclopentanecarboxylate as a versatile starting material for the creation of complex molecules with specific spatial arrangements of atoms [].

  • Alcohol Oxidation

    Another research area exploring Ethyl 2-oxocyclopentanecarboxylate's potential involves its use in cobalt (II) Schiff base complex catalyzed oxidation of primary and secondary alcohols. This reaction offers a valuable method for converting alcohols into their corresponding carbonyl compounds (aldehydes or ketones) using a cobalt-based catalyst system [].

Ethyl 2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C8H12O3\text{C}_8\text{H}_{12}\text{O}_3 and a molecular weight of approximately 156.18 g/mol. It appears as a clear, colorless to pale yellow liquid, and is characterized by its pleasant odor. The compound is known for its involvement in various

  • Phase-transfer Benzylation: This reaction involves the benzylation of ethyl 2-oxocyclopentanecarboxylate using benzyl bromide, which has been studied in microreactors, showcasing its utility in organic synthesis .
  • Oxidation Reactions: The compound can act as a substrate in cobalt (II) Schiff's base complex-catalyzed oxidation of primary and secondary alcohols, demonstrating its versatility in redox chemistry .
  • Reactions with Aryl Amines: It has been used to synthesize 2,3-dihydro-β-quinindones through its reaction with arylamines, indicating its potential in synthesizing complex organic molecules .

Ethyl 2-oxocyclopentanecarboxylate can be synthesized through several methods:

  • Synthesis from Cyclopentanone: One common method involves the reaction of cyclopentanone with ethyl chloroformate under basic conditions to yield ethyl 2-oxocyclopentanecarboxylate.
  • Stereoselective Synthesis: It has been utilized in stereoselective syntheses such as the preparation of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, showcasing its utility in creating chiral centers .
  • Reactions with Carboxylic Acids: Another approach involves the reaction of cyclopentanecarboxylic acid derivatives with ethyl esters under appropriate conditions to yield the desired compound.

Interaction studies involving ethyl 2-oxocyclopentanecarboxylate primarily focus on its reactivity with other chemical species rather than biological interactions. For instance, studies have explored its reactivity with arylamines leading to the formation of complex quinone derivatives . Further research on its interactions could provide insights into potential applications or safety considerations.

Several compounds share structural similarities with ethyl 2-oxocyclopentanecarboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl cyclopentanone-2-carboxylateC8H12O3Directly related to cyclopentanone structure
Ethyl 2-cyclopentanone-1-carboxylateC8H12O3Differentiated by position of carboxyl group
Ethyl 2-oxo-1-cyclopentanecarboxylic acidC8H12O3Contains an additional oxygen functionality
2-CarbethoxycyclopentanoneC8H12O3Similar ester functionality but different carbon skeleton

Ethyl 2-oxocyclopentanecarboxylate stands out due to its specific oxo group placement and versatility in synthetic applications that are not as pronounced in other similar compounds.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-10-9

Dates

Modify: 2023-08-15
Liu et al. Rapid assembly of complex cyclopentanes employing chiral, alpha,beta-unsaturated acylammonium intermediates. Nature Chemistry, doi: 10.1038/nchem.1788, published online 3 November 2013 http://www.nature.com/nchem
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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